molecular formula C14H14N2O4S B14453962 4-(Methanesulfonyl)-N-[(1-oxo-1lambda~5~-pyridin-4-yl)methyl]benzamide CAS No. 77502-51-3

4-(Methanesulfonyl)-N-[(1-oxo-1lambda~5~-pyridin-4-yl)methyl]benzamide

Cat. No.: B14453962
CAS No.: 77502-51-3
M. Wt: 306.34 g/mol
InChI Key: PUZPPUWCAPCPNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Methanesulfonyl)-N-[(1-oxo-1lambda~5~-pyridin-4-yl)methyl]benzamide is a complex organic compound with a unique structure that includes a methanesulfonyl group, a pyridinyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methanesulfonyl)-N-[(1-oxo-1lambda~5~-pyridin-4-yl)methyl]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of a benzamide derivative with a methanesulfonyl chloride in the presence of a base, followed by the introduction of the pyridinyl group through a nucleophilic substitution reaction. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Methanesulfonyl)-N-[(1-oxo-1lambda~5~-pyridin-4-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The pyridinyl group can be reduced under specific conditions to form piperidine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.

    Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents are often employed.

Major Products

The major products formed from these reactions include sulfone derivatives, piperidine derivatives, and various substituted benzamides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(Methanesulfonyl)-N-[(1-oxo-1lambda~5~-pyridin-4-yl)methyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(Methanesulfonyl)-N-[(1-oxo-1lambda~5~-pyridin-4-yl)methyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins, thereby modulating their activity. The pyridinyl group may also participate in hydrogen bonding and π-π interactions, contributing to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Methanesulfonyl)-N-[(1-oxo-1lambda~5~-pyridin-4-yl)methyl]aniline
  • 4-(Methanesulfonyl)-N-[(1-oxo-1lambda~5~-pyridin-4-yl)methyl]phenol
  • 4-(Methanesulfonyl)-N-[(1-oxo-1lambda~5~-pyridin-4-yl)methyl]benzoic acid

Uniqueness

Compared to similar compounds, 4-(Methanesulfonyl)-N-[(1-oxo-1lambda~5~-pyridin-4-yl)methyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the methanesulfonyl and pyridinyl groups allows for versatile interactions with various molecular targets, making it a valuable compound for research and development in multiple fields.

Properties

CAS No.

77502-51-3

Molecular Formula

C14H14N2O4S

Molecular Weight

306.34 g/mol

IUPAC Name

4-methylsulfonyl-N-[(1-oxidopyridin-1-ium-4-yl)methyl]benzamide

InChI

InChI=1S/C14H14N2O4S/c1-21(19,20)13-4-2-12(3-5-13)14(17)15-10-11-6-8-16(18)9-7-11/h2-9H,10H2,1H3,(H,15,17)

InChI Key

PUZPPUWCAPCPNR-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=CC=[N+](C=C2)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.